1-(5-Chloropyridin-2-yl)ethanamine is an organic compound with the molecular formula C7H9ClN and a molecular weight of approximately 156.61 g/mol. It features a pyridine ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 1-position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
Currently, there is no scientific literature available on the mechanism of action of 1-(5-Chloropyridin-2-yl)ethan-1-amine.
1-(5-Chloropyridin-2-yl)ethan-1-amine is an organic molecule containing a chlorinated pyridine ring and an ethanamine (ethylamine) group. This specific compound is not as widely studied as other pyridine derivatives, but pyridine rings are found in many important molecules in biology and medicine [].
The biological activity of 1-(5-Chloropyridin-2-yl)ethanamine is significant, particularly in pharmacology. It has been noted for its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition of enzyme activity or modulation of signaling pathways, making it a candidate for drug development .
The synthesis of 1-(5-Chloropyridin-2-yl)ethanamine typically involves:
1-(5-Chloropyridin-2-yl)ethanamine has various applications:
Studies involving 1-(5-Chloropyridin-2-yl)ethanamine focus on its interactions with biological targets. These investigations reveal its potential effects on enzyme activity and receptor modulation, which are crucial for understanding its pharmacological properties. The precise mechanisms of these interactions are still under exploration but indicate promising avenues for therapeutic applications .
Several compounds share structural similarities with 1-(5-Chloropyridin-2-yl)ethanamine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(5-Chloropyridin-2-yl)ethanamine | Similar structure but lacks the methyl group on the amine | More basic due to the absence of methyl substitution |
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride | Contains an ester and oxo group | More complex structure with additional functional groups |
5-Chloro-3-pyridineboronic acid | Contains a boronic acid group instead of an ethylamine group | Useful in cross-coupling reactions, differing reactivity profile |
Uniqueness: The combination of a pyridine ring, chlorine atom, and ethylamine group makes 1-(5-Chloropyridin-2-yl)ethanamine particularly versatile for various chemical and biological studies, distinguishing it from similar compounds.